
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . This compound is a cyclobutane derivative, characterized by the presence of a phenoxyethyl group attached to the cyclobutane ring, along with a carbonitrile group. It is known for its high purity and versatility in various research and development applications .
Vorbereitungsmethoden
The synthesis of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: It serves as a precursor in the development of potential therapeutic agents for the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and function. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)cyclopentane-1-carbonitrile: This compound has a cyclopentane ring instead of a cyclobutane ring, which may result in different chemical reactivity and biological activity.
1-(2-Phenoxyethyl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring in this compound can lead to variations in its physical and chemical properties compared to the cyclobutane derivative.
1-(2-Phenoxyethyl)cyclopropane-1-carbonitrile: The cyclopropane ring in this compound introduces ring strain, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1-(2-phenoxyethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c14-11-13(7-4-8-13)9-10-15-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
UXHQSTZLANCTOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCOC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



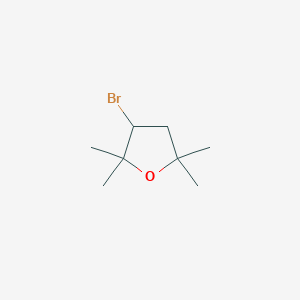
![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)
![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)


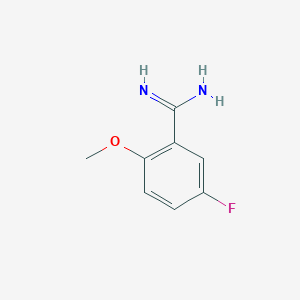
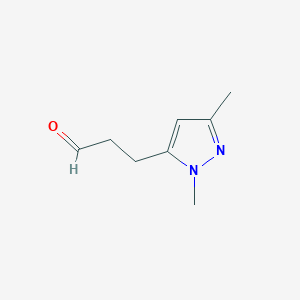
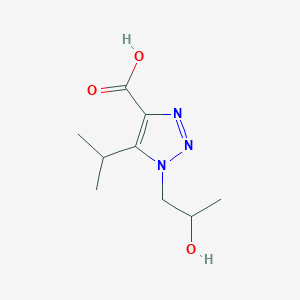
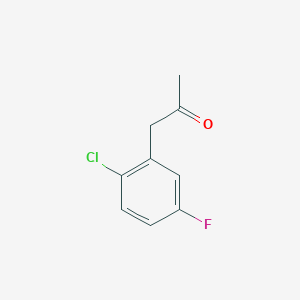

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
